5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899972-83-9
Cat. No.: VC6091893
Molecular Formula: C20H23N5O
Molecular Weight: 349.438
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899972-83-9 |
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Molecular Formula | C20H23N5O |
Molecular Weight | 349.438 |
IUPAC Name | 5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Standard InChI Key | BZHFNIKEBQLDGC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, delineates its structure:
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A 1H-1,2,3-triazole core substituted at position 1 with a 4-methylbenzyl group.
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A carboxamide group at position 4, with an amino substituent at position 5.
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The N-linked mesityl group (2,4,6-trimethylphenyl) attached to the carboxamide nitrogen.
Molecular Formula:
Molecular Weight: 370.45 g/mol .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogs provide insights:
Property | Value/Description | Source Analog Reference |
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Density | ~1.3–1.5 g/cm³ | |
Boiling Point | Estimated 450–500°C | |
Solubility | Low aqueous solubility; DMSO-soluble | |
LogP (Partition Coeff.) | ~3.5 (predicted) |
The mesityl and 4-methylbenzyl groups enhance hydrophobicity, reducing aqueous solubility but improving membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via modular [3+2] cycloaddition, a method optimized for triazole-carboxamides . A representative protocol involves:
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Cycloaddition: Reacting a nitrile precursor (e.g., 4-methylbenzyl cyanide) with an azide (e.g., mesityl azide) under basic conditions (Cs₂CO₃ or NaOEt) .
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Functionalization: Subsequent aminolysis or nucleophilic substitution to introduce the carboxamide and amino groups .
Example Synthesis:
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Step 1: 4-Methylbenzyl azide + mesityl cyanide → 1-(4-methylbenzyl)-5-mesityl-1H-1,2,3-triazole-4-carbonitrile.
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Step 2: Hydrolysis of the nitrile to carboxamide, followed by amination at position 5 .
Reaction Optimization
Key parameters influencing yield and purity:
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Catalyst: Cesium carbonate yields higher regioselectivity than sodium ethoxide .
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Solvent: Polar aprotic solvents (e.g., DMSO) favor cycloaddition kinetics .
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Temperature: Reactions typically proceed at 80–100°C for 12–24 hours .
Biological Activity and Mechanism
SOS Response Inhibition
Triazole-carboxamides disrupt the bacterial SOS response by inhibiting RecA-mediated LexA autoproteolysis, a critical step in DNA repair and mutagenesis . In Escherichia coli and Pseudomonas aeruginosa, lead analogs reduce mutagenesis rates by 60–80% at 10 µM . The mesityl substitution may enhance binding to LexA’s hydrophobic pockets, though structural studies are pending .
Antimicrobial Synergy
When co-administered with fluoroquinolones (e.g., ciprofloxacin), triazole-carboxamides lower antibiotic MICs by 4–8-fold in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant P. aeruginosa . This synergy arises from suppressed SOS-driven antibiotic tolerance .
Comparative Analysis with Related Compounds
The mesityl derivative’s bulkier N-substituent likely improves target affinity compared to smaller alkyl or aryl groups .
Research Gaps and Future Directions
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